molecular formula C17H17N3O2 B6345722 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-24-6

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345722
CAS No.: 1354919-24-6
M. Wt: 295.34 g/mol
InChI Key: NNJHPRNTKMHNHQ-UHFFFAOYSA-N
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Description

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-methoxybenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Phenyl Group: The phenyl group can be added through a similar Friedel-Crafts alkylation reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group and other substituents on the imidazole ring can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts reactions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylphenol: This compound shares the amino and phenyl groups but lacks the methoxyphenyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is unique due to its specific combination of functional groups and the imidazole ring structure

Properties

IUPAC Name

2-amino-4-[(3-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-5-6-12(10-14)11-17(13-7-3-2-4-8-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJHPRNTKMHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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